![molecular formula C8H6F3NO2 B1269884 2-Amino-3-(trifluoromethyl)benzoic acid CAS No. 313-12-2](/img/structure/B1269884.png)
2-Amino-3-(trifluoromethyl)benzoic acid
Overview
Description
“2-Amino-3-(trifluoromethyl)benzoic acid” is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) . It has a molecular weight of 205.13 .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-(trifluoromethyl)benzoic acid” is C8H6F3NO2 . The InChI Key is UNLVJVQEDSDPIN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Amino-3-(trifluoromethyl)benzoic acid” is a solid substance with a melting point range of 157.0°C to 160.0°C .
Scientific Research Applications
Synthesis of 1,3,4-Oxadiazole Derivatives
2-Amino-3-(trifluoromethyl)benzoic acid has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . These derivatives are often studied for their potential biological activities.
Ligand Binding Studies
This compound has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy . This research can help understand the interactions between proteins and ligands, which is crucial in drug design.
Synthesis of Antimicrobial Benzoisothiazolones
2-Amino-3-(trifluoromethyl)benzoic acid is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones . These compounds have shown promising results in combating various bacterial infections.
Synthesis of Dithiobis (Benzamides)
This compound is also used in the synthesis of dithiobis (benzamides) . These compounds are often studied for their potential applications in medicinal chemistry.
Molecular Simulation Visualizations
2-Amino-3-(trifluoromethyl)benzoic acid is often used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations . These visualizations can help researchers understand the behavior of this compound at the molecular level.
General Intermediate in Organic Synthesis
Due to its unique structure, 2-Amino-3-(trifluoromethyl)benzoic acid is often used as an intermediate in various organic synthesis . Its trifluoromethyl group and amino group can participate in a variety of reactions, making it a versatile compound in organic chemistry.
Safety and Hazards
“2-Amino-3-(trifluoromethyl)benzoic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .
properties
IUPAC Name |
2-amino-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVJVQEDSDPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345454 | |
Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(trifluoromethyl)benzoic acid | |
CAS RN |
313-12-2 | |
Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-Amino-3-(trifluoromethyl)benzoic acid a valuable starting material for synthesizing fluorinated nucleosides?
A1: The research highlights the significance of 2-Amino-3-(trifluoromethyl)benzoic acid as a precursor in the multi-step synthesis of a novel fluorinated nucleoside. The paper describes how this compound is utilized to construct the (1H)-8-trifluloromethyl-2-methyl-4-quinazolinone core []. This core structure is then subjected to ribosylation, introducing a sugar moiety, a characteristic feature of nucleosides.
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